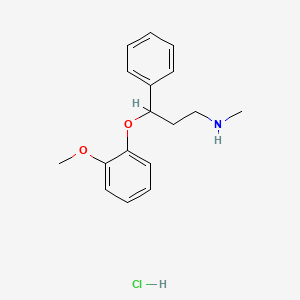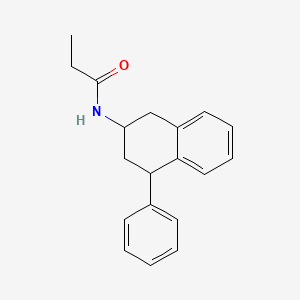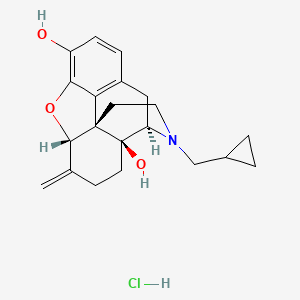
Nalmefene hydrochloride
Descripción general
Descripción
Nalmefene hydrochloride is an opioid antagonist used for emergency treatment of an opioid overdose or a possible overdose . It is a naltrexone analogue and is used as a treatment for addiction . It is a structural analog of Naltrexone with opiate antagonist activity used in the pharmaceutical treatment of alcoholism . It inhibits respiratory, analgesic, and subjective effects of opioids .
Synthesis Analysis
Nalmefene hydrochloride can be produced from naltrexone via the Wittig reaction . This method is well adapted for large-scale industrial application and has been found to be efficient, yielding a high amount of highly pure nalmefene hydrochloride salt .Molecular Structure Analysis
The molecular formula of Nalmefene hydrochloride is C21H26ClNO3 . It has an average mass of 375.889 Da and a monoisotopic mass of 375.160126 Da .Chemical Reactions Analysis
Nalmefene hydrochloride is an opioid antagonist that prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension . It has a longer duration of action than naloxone at fully reversing doses .Physical And Chemical Properties Analysis
Nalmefene hydrochloride is a white crystalline substance . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Opioid Overdose Treatment
Nalmefene hydrochloride is used to treat acute opioid overdose . It is a pure opioid antagonist and is considered the longest-acting parenteral opioid antagonist commercially available for opioid use disorder (OUD) and opioid overdose . If administered quickly, it can reverse the effects of opioid overdose, including respiratory depression, sedation, and low blood pressure .
Post-Anesthesia Reversal
Nalmefene hydrochloride injection has been administered to reverse the effects of opioids after general anesthesia . This application is particularly useful in medical procedures where opioids are used for pain management.
Treatment of Opioid Use Disorder
Nalmefene hydrochloride has potential implications for treating opioid use disorder . It is among the most potent opioid antagonists currently on the market and is differentiated from naloxone and naltrexone by its partial agonist activity at the kappa-opioid receptor .
Alcohol Use Disorder Treatment
Nalmefene hydrochloride has been approved in the European Union for the treatment of alcohol use disorder since 2013 . Its partial agonist activity at the kappa-opioid receptor may benefit in the treatment of alcohol use disorder .
5. Reversal of High Potency Synthetic Opioids The substantially longer half-life of nalmefene and 5-fold higher binding affinity to opioid receptors makes it a superior agent over naloxone in the reversal of high potency synthetic opioids like fentanyl and the emerging nitazenes .
6. Potential Maintenance Treatment for Substance Use Disorders Nalmefene presents with a comparable side effect profile to other opioid antagonists and should be considered for further development as a maintenance treatment for opioid and other substance use disorders .
Treatment of Neurological Disorders
In Chinese medicine, Nalmefene is used for the treatment of neurological disorders such as acute cranial and spinal cord injuries, cerebral ischemia, and cerebral infarction .
Awakening Agent
Nalmefene is also used as an awakening agent post-surgery and for alcohol poisoning . It is also used in the treatment of relapse prevention after detoxification .
Mecanismo De Acción
Target of Action
Nalmefene hydrochloride is an opioid receptor antagonist . It primarily targets the mu (μ)-opioid and delta (δ)-opioid receptors, where it acts as an antagonist, and the kappa (κ)-opioid receptor, where it acts as a partial agonist . These receptors are involved in pain perception, reward, and addictive behavior.
Mode of Action
Nalmefene hydrochloride binds to the opioid receptors, blocking the effects of opioids . By acting as an antagonist at the mu and delta receptors, it prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension . As a partial agonist at the kappa receptor, it may provide some analgesic effect .
Biochemical Pathways
The primary biochemical pathway affected by nalmefene hydrochloride is the opioid signaling pathway. By blocking the opioid receptors, it prevents the activation of this pathway by opioids. This results in the reversal of opioid effects, including pain relief, euphoria, and respiratory depression .
Pharmacokinetics
Nalmefene hydrochloride is metabolized in the liver through glucuronide conjugation . It is primarily eliminated through the kidneys, with a minor amount excreted through feces . The elimination half-life of nalmefene hydrochloride is approximately 10.8 ± 5.2 hours , which is substantially longer than that of naloxone, another opioid antagonist . This allows nalmefene hydrochloride to have a longer duration of action .
Result of Action
The primary result of nalmefene hydrochloride’s action is the reversal of opioid effects. This includes the reversal of respiratory depression, sedation, and hypotension caused by opioid overdose . In the context of alcohol dependence, nalmefene hydrochloride reduces alcohol consumption by modulating the reward pathway in the brain .
Action Environment
The action of nalmefene hydrochloride can be influenced by various environmental factors. For instance, its bioavailability and efficacy can be affected by the route of administration . Intranasal and intramuscular administration of nalmefene hydrochloride have been studied for their pharmacokinetics . Additionally, factors such as the patient’s renal function can influence the drug’s elimination from the body .
Safety and Hazards
Nalmefene hydrochloride is harmful if swallowed or in contact with skin. It may cause an allergic skin reaction. It is harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It should be used in a chemical fume hood, with air supplied by an independent system. Avoid inhalation, contact with eyes, skin, and clothing. Avoid prolonged or repeated exposure .
Direcciones Futuras
The FDA approved the first nalmefene hydrochloride nasal spray in May 2023 to reverse opioid overdose . With a half-life of 11 hours, nalmefene stays in the bloodstream longer than naloxone, the only other FDA-approved opioid overdose reversal drug . This can be pivotal in reducing healthcare costs, increasing patient satisfaction, and redistributing the time that healthcare staff spend monitoring opioid overdose patients given naloxone .
Propiedades
IUPAC Name |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H/t16-,19+,20+,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWMRGWFQPSQLK-OPHZJPRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55096-26-9 (Parent) | |
| Record name | Nalmefene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70891705 | |
| Record name | Nalmefene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalmefene hydrochloride | |
CAS RN |
58895-64-0 | |
| Record name | Nalmefene hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58895-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalmefene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalmefene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5a)-17-(Cyclopropylmethyl)-4,5-epoxy-6-methylene-morphinan-3,14-diol hydrochlo-ride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALMEFENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7K69QC05X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



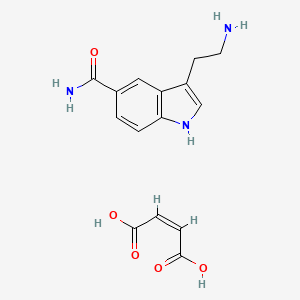
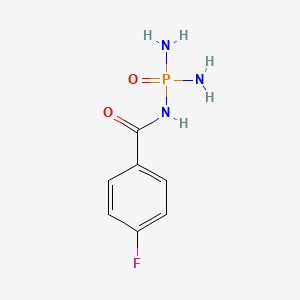




![(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1662566.png)


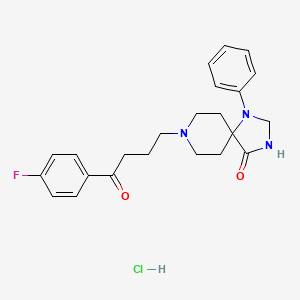

![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)
